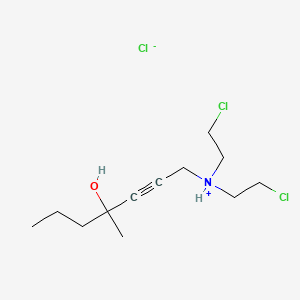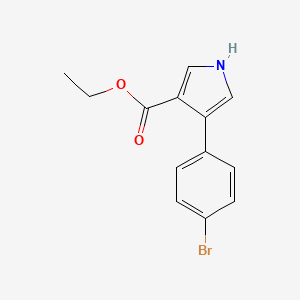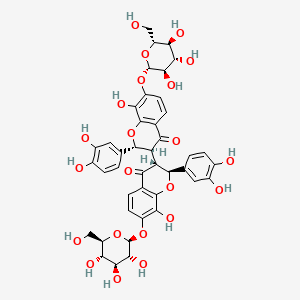
Sikokianin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sikokianin E is a biflavonoid compound isolated from the capitulum of the plant Coreopsis tinctoria It belongs to a class of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Sikokianin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the capitulum of Coreopsis tinctoria using techniques such as solvent extraction, followed by purification processes like chromatography .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Sikokianin E, like other biflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the flavonoid structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Chemistry: It serves as a model compound for studying biflavonoid chemistry and reaction mechanisms.
Industry: While not yet widely used industrially, this compound’s biological activities could lead to applications in pharmaceuticals and biotechnology.
Mechanism of Action
Sikokianin E exerts its effects primarily through the inhibition of cystathionine β-synthase, an enzyme involved in the trans-sulfuration pathway . This inhibition is competitive, meaning that this compound competes with the enzyme’s natural substrate for binding. The compound binds to a specific site on the enzyme, preventing it from catalyzing its usual reactions .
Comparison with Similar Compounds
Sikokianin E is part of a family of biflavonoids that includes compounds like Sikokianin A, Sikokianin B, and Sikokianin C . These compounds share similar structures but differ in their specific functional groups and biological activities. For example:
Sikokianin A: Known for its antiviral activity.
Sikokianin B: Exhibits anti-inflammatory properties.
Sikokianin C: Acts as a selective inhibitor of cystathionine β-synthase and has anticancer properties.
Properties
Molecular Formula |
C42H42O22 |
|---|---|
Molecular Weight |
898.8 g/mol |
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1 |
InChI Key |
GDXPENUQCBJIJB-IGIDPGADSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
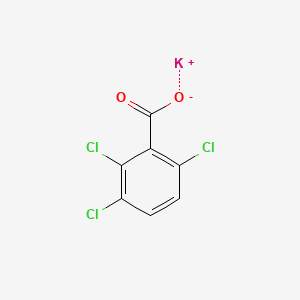
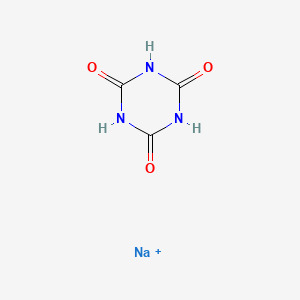
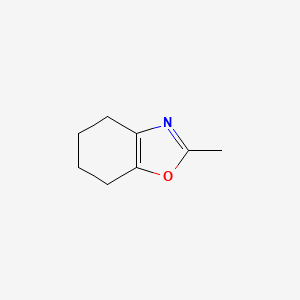
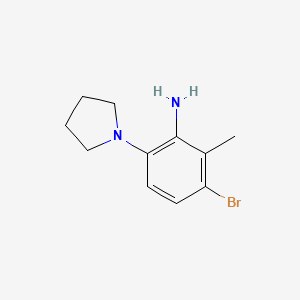
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
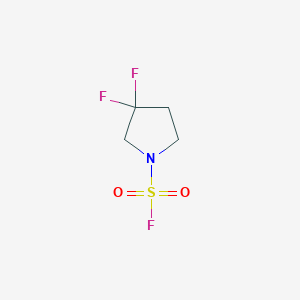
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

